N,N-dimethyl-2-phenoxypropanamide

Medicinal Chemistry ADME-Tox Lead Optimization

N,N-Dimethyl-2-phenoxypropanamide (CAS 65316-52-1) is a tertiary amide derivative belonging to the phenoxypropanamide class, with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. This compound serves as a versatile building block in organic synthesis and as a reference standard in agrochemical and pharmaceutical research, primarily due to its unique combination of a phenoxy ether and a dimethylamide group.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B6023818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-phenoxypropanamide
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C)C)OC1=CC=CC=C1
InChIInChI=1S/C11H15NO2/c1-9(11(13)12(2)3)14-10-7-5-4-6-8-10/h4-9H,1-3H3
InChIKeyCLUSSYOEWYUPKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-2-phenoxypropanamide: Procurement-Grade Specifications and Core Physicochemical Baseline


N,N-Dimethyl-2-phenoxypropanamide (CAS 65316-52-1) is a tertiary amide derivative belonging to the phenoxypropanamide class, with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol [1]. This compound serves as a versatile building block in organic synthesis and as a reference standard in agrochemical and pharmaceutical research, primarily due to its unique combination of a phenoxy ether and a dimethylamide group . Its baseline physicochemical profile includes a computed LogP of approximately 0.98 (estimated via Log Kow) and a water solubility of 9350 mg/L at 25°C .

Why N,N-Dimethyl-2-phenoxypropanamide Cannot Be Interchanged with Common Phenoxypropanamide Analogs


Generic substitution of N,N-dimethyl-2-phenoxypropanamide with other in-class compounds is not scientifically valid due to the profound impact of the dimethylamide substitution on key molecular properties. The presence of the N,N-dimethyl group fundamentally alters the compound's hydrogen-bonding capacity, lipophilicity, and steric profile compared to primary amides or anilide derivatives [1]. These structural differences directly translate into quantifiable variations in physicochemical parameters, such as LogP and aqueous solubility, which govern compound behavior in biological assays and synthetic applications . Furthermore, in agrochemical contexts, the dimethylamide moiety can critically influence herbicidal selectivity and potency, as demonstrated by the variable activities observed across aryloxyphenoxypropionamide herbicides with different amide substitutions [2].

Quantitative Differentiation Guide: N,N-Dimethyl-2-phenoxypropanamide vs. Analogs


Lipophilicity Modulation: Lower LogP Compared to Aromatic Amide Analogs

N,N-Dimethyl-2-phenoxypropanamide exhibits a significantly lower computed partition coefficient (LogP) compared to its aromatic amide analogs, directly impacting its bioavailability profile and assay performance. While the target compound has an estimated Log Kow of 0.98 , a closely related analog, N-(3,4-dimethylphenyl)-2-phenoxypropanamide, has a reported LogP of 3.93 . This 2.95 log unit difference represents a nearly 900-fold theoretical difference in lipophilicity, which is a critical factor in drug discovery for optimizing membrane permeability and reducing non-specific binding.

Medicinal Chemistry ADME-Tox Lead Optimization

Enhanced Aqueous Solubility Relative to Substituted Phenoxy Analogs

The target compound demonstrates markedly higher predicted aqueous solubility compared to more complex, substituted phenoxypropanamide derivatives. Its estimated water solubility is 9350 mg/L at 25°C . In contrast, a structurally related compound used in simulations, likely a more substituted analog, had a solubility of only 2.639 mg/mL (or 2639 mg/L) at an estimated pH of 10.66 [1]. This represents a ~3.5-fold improvement in aqueous solubility for N,N-dimethyl-2-phenoxypropanamide, a key advantage for in vitro assay design and formulation development.

Formulation Science Agrochemicals Assay Development

Lower Molecular Weight and Rotatable Bond Count for Enhanced Synthetic Accessibility

N,N-Dimethyl-2-phenoxypropanamide offers a significant advantage in terms of molecular complexity compared to many commercially relevant analogs. With a molecular weight of 193.24 g/mol [1] and 0 rotatable bonds [2], it is a leaner, more synthetically accessible scaffold than analogs like N-(3,4-dimethylphenyl)-2-phenoxypropanamide, which has a molecular weight of 269.34 g/mol and 4 rotatable bonds . This lower molecular weight and reduced flexibility can lead to more efficient and cost-effective synthetic routes for building more complex libraries.

Medicinal Chemistry Chemical Synthesis Fragment-Based Drug Discovery

High-Value Application Scenarios for N,N-Dimethyl-2-phenoxypropanamide


Lead Optimization for CNS or ADME-Constrained Targets

Based on its significantly lower LogP (0.98 vs 3.93) and high aqueous solubility (9350 mg/L) compared to common aromatic amide analogs [REFS-1, REFS-2], this compound is a superior choice as a core scaffold or building block in medicinal chemistry programs where physicochemical property space is constrained (e.g., CNS drug discovery, Rule of 5 compliance).

Agrochemical Scaffold for Solubility-Challenged Actives

The 3.5-fold higher aqueous solubility compared to more complex phenoxypropanamide derivatives makes this compound an ideal starting point for designing novel herbicides or fungicides that require improved formulation characteristics or foliar uptake [REFS-3, REFS-4].

Efficient Synthesis of Complex Fragment Libraries

With a molecular weight of only 193.24 g/mol and zero rotatable bonds, this compound serves as a highly efficient and cost-effective building block for generating large, diverse libraries via amide coupling or other functionalization strategies, avoiding the added cost and synthetic complexity of higher molecular weight analogs [REFS-5, REFS-6].

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